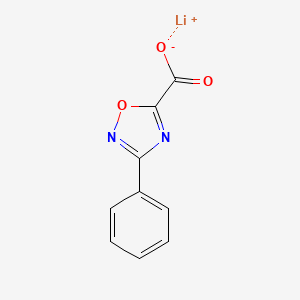![molecular formula C11H8ClNO2S B2979512 (2E)-2-[2-(3-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one CAS No. 792954-15-5](/img/structure/B2979512.png)
(2E)-2-[2-(3-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Potential
2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one and its derivatives have shown significant promise in the realm of antimicrobial and anticancer applications. For instance, a study by Deep et al. (2016) reported the synthesis of 4-thiazolidinone derivatives that exhibited notable antimicrobial and anticancer properties. They emphasized the importance of electronic and topological parameters in determining antimicrobial activity. Another study highlighted the synthesis of thiazolidinone derivatives with strong antibacterial activity against various strains, demonstrating their potential as effective antimicrobial agents (Chawla, Singh, & Saraf, 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one' involves the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form 2-[2-(3-chlorophenyl)hydrazono]thiazolidin-4-one, which is then oxidized to form the final product.", "Starting Materials": [ "3-chlorobenzaldehyde", "thiosemicarbazide", "acetic acid", "sodium acetate", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 3-chlorobenzaldehyde (1.0 equiv) and thiosemicarbazide (1.2 equiv) in acetic acid and heat the mixture at reflux for 2-3 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the solid product obtained.", "Step 3: Dissolve the solid product in ethanol and add sodium acetate (1.2 equiv) to the solution.", "Step 4: Add hydrogen peroxide (1.5 equiv) dropwise to the solution with stirring at room temperature.", "Step 5: Heat the reaction mixture at reflux for 2-3 hours.", "Step 6: Cool the reaction mixture to room temperature and filter the solid product obtained.", "Step 7: Recrystallize the solid product from ethanol to obtain the final product, 2-[2-(3-Chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one." ] } | |
CAS-Nummer |
792954-15-5 |
Molekularformel |
C11H8ClNO2S |
Molekulargewicht |
253.71 g/mol |
IUPAC-Name |
(2E)-2-[2-(3-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-3-1-2-7(4-8)9(14)5-11-13-10(15)6-16-11/h1-5H,6H2,(H,13,15)/b11-5+ |
InChI-Schlüssel |
JRGMCBIWDZWFLJ-VZUCSPMQSA-N |
Isomerische SMILES |
C1C(=O)N/C(=C\C(=O)C2=CC(=CC=C2)Cl)/S1 |
SMILES |
C1C(=O)NC(=CC(=O)C2=CC(=CC=C2)Cl)S1 |
Kanonische SMILES |
C1C(=O)NC(=CC(=O)C2=CC(=CC=C2)Cl)S1 |
Löslichkeit |
10.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione](/img/no-structure.png)

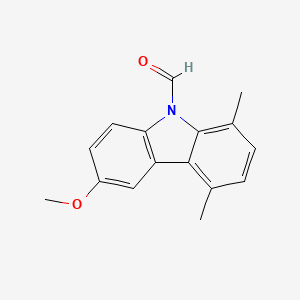
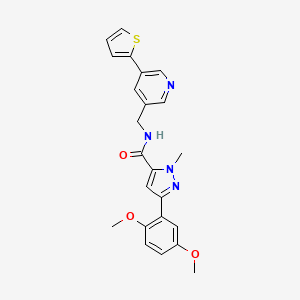
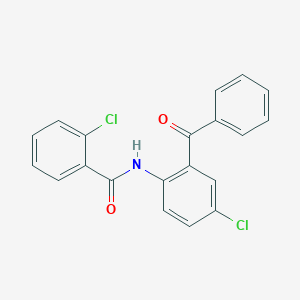
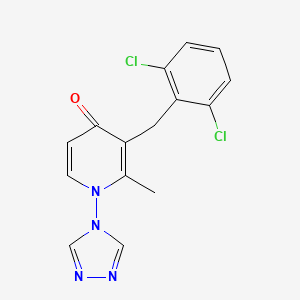
![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2979440.png)

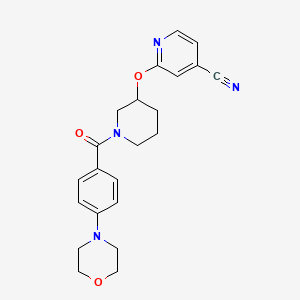
![3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2979444.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2979446.png)
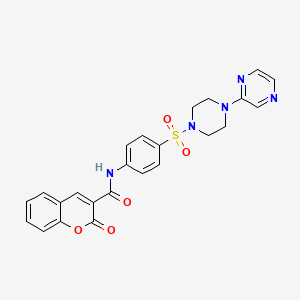
![Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B2979450.png)
